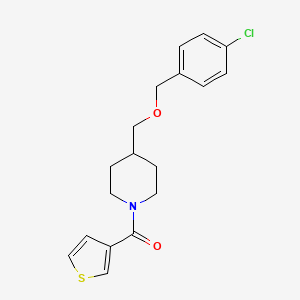
(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H20ClNO2S and its molecular weight is 349.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, identified by its CAS number 1396878-52-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClNO2S with a molecular weight of 349.9 g/mol. The structure features a piperidine ring substituted with a thiophene moiety and a chlorobenzyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClNO₂S |
| Molecular Weight | 349.9 g/mol |
| CAS Number | 1396878-52-6 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities including:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, notably 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome disorders such as type 2 diabetes and obesity .
- Antimicrobial Properties : In studies involving derivatives of piperidine compounds, similar structures demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
- CNS Effects : The compound has potential applications in treating central nervous system disorders, including mild cognitive impairment and early dementia .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The inhibition of specific enzymes can lead to altered metabolic pathways, which may help in managing conditions like diabetes and obesity.
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies
Several studies have explored the biological activity of similar compounds with promising results:
- Antimicrobial Activity : A study synthesized various piperidine derivatives and evaluated their antibacterial properties. Compounds similar to this compound showed significant inhibition against bacterial strains, indicating potential for development as antimicrobial agents .
- CNS Disorders : Research on piperidine derivatives has highlighted their potential in treating neurodegenerative diseases through mechanisms involving acetylcholinesterase inhibition, which is crucial for cognitive function .
- Metabolic Syndrome Treatment : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by related compounds suggests a pathway for treating metabolic disorders by modulating cortisol metabolism .
特性
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDEERNGVRCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














